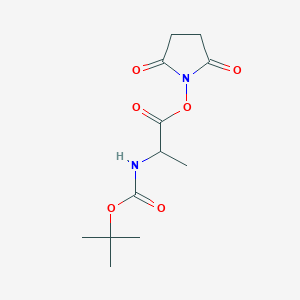

Boc-Ala-OSu

Descripción general

Descripción

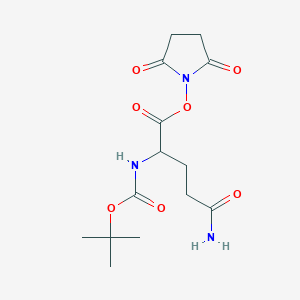

Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is a chemical compound that appears as a white powder . It is used as a reactant in the synthesis of various compounds, including muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .

Synthesis Analysis

This compound is involved in the synthesis of various compounds. For instance, it is used in the synthesis of muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .Molecular Structure Analysis

The molecular formula of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is C12H18N2O6, and its molecular weight is 286.28 .Physical and Chemical Properties Analysis

This compound has a melting point of 161-163 °C. It has an optical activity of [α]20/D 52±3.5°, c = 2.5% in dioxane. Its density is predicted to be 1.27±0.1 g/cm3. It is soluble in water or 1% acetic acid. The compound is sensitive to moisture .Aplicaciones Científicas De Investigación

Síntesis de péptidos

Boc-Ala-OSu: se utiliza ampliamente en la síntesis de péptidos debido a su capacidad para formar enlaces amida estables. El compuesto actúa como un reactivo de acoplamiento, facilitando la formación de enlaces peptídicos entre aminoácidos. Esto es particularmente útil en la síntesis de péptidos y proteínas complejos, donde el control preciso sobre la secuencia y la estructura es crucial .

Síntesis en fase sólida

En la síntesis en fase sólida, this compound se emplea para proteger los grupos amino durante el ensamblaje de péptidos en un soporte sólido. El grupo tert-butoxicarbonilo (Boc) es un grupo protector común que se puede eliminar fácilmente en condiciones ácidas, lo que permite la construcción paso a paso de péptidos .

Agentes antibacterianos

This compound participa en la síntesis de análogos de microcina C, que se utilizan como agentes antibacterianos. Estos análogos imitan la estructura de los péptidos antibacterianos naturales, proporcionando una base para el desarrollo de nuevos antibióticos que pueden dirigirse a cepas bacterianas específicas .

Bioconjugación

This compound se utiliza en técnicas de bioconjugación para unir péptidos a diversas biomoléculas, como proteínas y ácidos nucleicos. Esto es esencial para crear bioconjugados que se pueden utilizar en ensayos de diagnóstico, aplicaciones terapéuticas y como herramientas de investigación en biología molecular .

Estudios de aminoácidos glicosilados

El compuesto se utiliza en la síntesis de aminoácidos glicosilados libres y unidos a péptidos. Estos aminoácidos glicosilados se estudian por sus interacciones con las proteínas de transporte de la membrana apical de las células epiteliales intestinales humanas, proporcionando información sobre los mecanismos de absorción y metabolismo de los nutrientes .

Ligandos de integrinas

This compound participa en la síntesis de conjugados de camptotecina 7-sustituidos con péptidos RGD, que actúan como ligandos de integrinas. Estos ligandos son importantes en la investigación del cáncer, ya que pueden dirigirse a las integrinas sobreexpresadas en la superficie de las células cancerosas, ayudando en el desarrollo de terapias contra el cáncer dirigidas .

Química de polímeros

En la química de polímeros, this compound se utiliza para crear polímeros basados en aminoácidos con peso molecular controlado y distribución estrecha del peso molecular. Estos polímeros se pueden utilizar en diversas aplicaciones, incluido el desarrollo de materiales sensibles al pH para la administración de fármacos y otras aplicaciones biomédicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-Ala-OSu, also known as Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate, is primarily used as a reactant in the synthesis of various biochemical compounds .

Mode of Action

This compound is used in the synthesis of peptides. It reacts with the C-terminal of amino acids or peptide chains to construct more complex peptide sequences . The Boc group (tert-butoxycarbonyl) in this compound serves as a protective group for the amino group during peptide synthesis .

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and dichloromethane suggests that it may have good bioavailability if used in a biological context .

Result of Action

As a reactant in chemical synthesis, the primary result of this compound’s action is the formation of more complex peptide sequences. The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, reactions involving this compound are typically carried out at room temperature or slightly heated, and an alkaline catalyst is often used . Furthermore, this compound should be stored under an inert atmosphere at -20°C to maintain its stability .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219552 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-05-0 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.